PQR620 -

PQR620

Catalog Number: EVT-1533767
CAS Number:
Molecular Formula: C21H25F2N7O2
Molecular Weight: 445.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PRQ620 is a highly potent and selective mTORC1/2 inhibitor, shows anti-tumor effects in vitro and in vivo.  target: mTORC1/2  IC 50: 0.2 μM and 0.1 μM.  In vitro: In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50values of 0.2 μM and 0.1 μM, respectively. PQR620 demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10log(IC50) of 2.86 (nM), induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels.  In vivo: PQR620 result in good oral bioavailability and excellent brain penetration.  ,
Synthesis Analysis

The synthesis of PQR620 involves several key steps. Initially, urea is condensed with 4-bromoanthranilic acid to produce quinazolinedione. This intermediate undergoes further transformations to yield bis(morpholino)quinazoline. The final structure of PQR620 is achieved through a series of reactions, including the Suzuki cross-coupling reaction to introduce the 4-aminophenyl group into the quinazoline skeleton .

Molecular Structure Analysis

PQR620's molecular structure features a triazine core with morpholine substituents, contributing to its potency and selectivity as an mTOR inhibitor. The specific arrangement of functional groups allows for effective binding to the ATP-binding site of mTOR, facilitating its inhibitory action.

Structural Data

  • Molecular Formula: C₁₄H₁₈F₃N₅O₂
  • Molecular Weight: Approximately 359.33 g/mol
  • Key Functional Groups: Triazine ring, morpholine groups, trifluoromethyl group

The structural integrity of PQR620 has been validated through various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

PQR620 primarily acts through competitive inhibition of the mTOR kinase activity. In vitro studies have demonstrated that it effectively inhibits phosphorylation events downstream of mTOR signaling pathways. This inhibition leads to reduced protein synthesis and cell proliferation in cancer cell lines.

Key Reactions

  • Inhibition of mTOR Phosphorylation: PQR620 competes with ATP for binding at the mTOR active site.
  • Cell Cycle Arrest: Treatment with PQR620 has been shown to induce cell cycle arrest in non-small cell lung cancer cells by modulating cyclin-dependent kinases .
Mechanism of Action

The mechanism by which PQR620 exerts its effects involves direct inhibition of mTORC1 and mTORC2 complexes. By blocking these complexes, PQR620 disrupts several downstream signaling pathways critical for cell growth and metabolism.

Process Details

  1. Binding: PQR620 binds to the ATP-binding site of mTOR.
  2. Inhibition: This binding prevents the phosphorylation of substrates involved in cell cycle progression and metabolic regulation.
  3. Biological Outcomes: The result is decreased cell proliferation and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

PQR620 exhibits several notable physical and chemical properties that enhance its therapeutic potential:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
  • Stability: Demonstrates stability under physiological conditions, allowing for effective cellular uptake.
  • Lipophilicity: Its ability to penetrate the blood-brain barrier is attributed to favorable lipophilicity characteristics.

Relevant Data

  • pKa: Information on pKa values indicates its ionization state under physiological conditions.
  • LogP: The partition coefficient (LogP) suggests good permeability across biological membranes .
Applications

PQR620 has significant potential applications in both oncology and neurology:

  • Cancer Treatment: Its efficacy against various cancer types has been demonstrated in preclinical models, particularly in non-small cell lung cancer .
  • Neurological Disorders: Due to its ability to cross the blood-brain barrier, PQR620 is being explored for treating epilepsy and other neurodegenerative diseases where mTOR signaling plays a role .
  • Research Tool: As a selective mTOR inhibitor, it serves as a valuable tool for studying mTOR-related pathways in cellular biology.
Introduction to mTOR Signaling and Therapeutic Targeting

The mTOR Pathway: Molecular Architecture and Physiological Roles

The mechanistic target of rapamycin (mTOR) is a 289-kDa serine/threonine kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family. It orchestrates cellular metabolism, growth, and survival by forming two structurally and functionally distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1 comprises mTOR, regulatory-associated protein of mTOR (Raptor), mammalian lethal with Sec13 protein 8 (mLST8), and inhibitory subunits PRAS40 and DEPTOR. It acts as a nutrient/energy sensor and regulates anabolic processes like protein synthesis via phosphorylation of S6K1 and 4E-BP1 [1] [7]. mTORC2 contains mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSin1, Protor, and mLST8. It phosphorylates Akt (Ser473) to govern cytoskeletal dynamics and cell survival [1] [4].

Table 1: Core Components of mTOR Complexes

ComplexKey ComponentsActivatorsMajor SubstratesFunctions
mTORC1mTOR, Raptor, mLST8, PRAS40, DEPTORAmino acids (Leu, Arg), growth factors, Rheb-GTPS6K1, 4E-BP1, ULK1Protein/lipid synthesis, autophagy inhibition
mTORC2mTOR, Rictor, mSin1, Protor, mLST8Growth factors, PI3K signalingAkt (Ser473), PKCα, SGK1Cell survival, cytoskeletal organization

Activation requires membrane localization: mTORC1 assembles on lysosomal surfaces via Rag GTPases and Ragulator, while mTORC2 associates with the plasma membrane [10]. This spatial segregation enables mTORC1 to function as a "coincidence detector" for nutrients and growth factors [10].

Dysregulation of mTORC1/2 in Disease Pathogenesis

Oncogenic Hyperactivation in Lymphoproliferative Disorders

Hyperactivation of mTOR signaling occurs in >50% of cancers due to mutations in upstream regulators (PI3K, AKT) or loss of suppressors (PTEN, TSC1/2). In lymphomas, mTORC1/2 co-activation drives unchecked proliferation and metabolic reprogramming:

  • Mantle cell lymphoma (MCL): 70% of cases show elevated p-S6K1 (mTORC1 marker) and p-Akt-S473 (mTORC2 marker) [8].
  • Diffuse large B-cell lymphoma (DLBCL): TP53 inactivation correlates with mTOR dependency (median IC50 for mTOR inhibitors: 300 nM in TP53- vs. 136 nM in TP53+ cells) [8].mTORC2-mediated Akt phosphorylation enhances MYC stability, creating a feed-forward loop that amplifies tumor growth [3] [7].

Neurological Implications: Epileptogenesis and Synaptic Plasticity

In neurological disorders, mTOR dysregulation disrupts synaptic homeostasis:

  • Tuberous sclerosis complex (TSC): Loss of TSC1/2 constitutively activates mTORC1, promoting neuronal hyperexcitability and seizures [5].
  • Temporal lobe epilepsy (TLE): Both mTORC1 and mTORC2 are overactivated in hippocampal tissue, driving aberrant dendritic sprouting and reduced seizure threshold [5].mTORC1 inhibition of autophagy also permits toxic protein aggregate accumulation in neurodegeneration [4] [9].

Limitations of First-Generation mTOR Inhibitors (Rapalogs)

Rapalogs (rapamycin, everolimus) exhibit critical therapeutic shortcomings:

  • Incomplete target suppression: Rapamycin-FKBP12 allosterically inhibits mTORC1 but spares mTORC2 and 4E-BP1 phosphorylation [3] [5].
  • Feedback loop activation: mTORC1 inhibition triggers PI3K/AKT rebound via mTORC2 and IGF-1R signaling [3] [9].
  • Poor CNS penetration: Brain-to-plasma ratios ≤0.05 limit efficacy in neurological disorders [5].
  • Cytostatic effects: Rapalogs induce G1 arrest but rarely apoptosis in tumors, enabling resistance [8] [9].

Table 2: Comparative Profiles of mTOR Inhibitor Classes

ParameterRapalogsATP-Competitive Inhibitors
Target SpecificitymTORC1 (partial)mTORC1 + mTORC2
MechanismAllosteric (FRB domain)Catalytic site ATP blockade
4E-BP1 InhibitionWeakStrong
AKT S473 InhibitionNone (acute)Complete
BBB PenetrationLow (Kp ≤0.05)High (Kp up to 0.8)

Properties

Product Name

PQR620

Molecular Formula

C21H25F2N7O2

Molecular Weight

445.47

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.